molecular formula C17H32N4O7 B15341096 Ethyl (S)-4-[(3-Boc-guanidino)oxy]-2-(Boc-amino)butanoate

Ethyl (S)-4-[(3-Boc-guanidino)oxy]-2-(Boc-amino)butanoate

Cat. No.: B15341096
M. Wt: 404.5 g/mol
InChI Key: PZMJOLYZNPGTKT-UHFFFAOYSA-N
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Description

Ethyl (S)-4-[(3-Boc-guanidino)oxy]-2-(Boc-amino)butanoate is a complex organic compound characterized by its intricate molecular structure, which includes multiple functional groups such as guanidino, Boc-protected amino, and ester groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl (S)-4-[(3-Boc-guanidino)oxy]-2-(Boc-amino)butanoate typically involves multiple steps, starting with the protection of amino groups using the Boc (tert-butyloxycarbonyl) protecting group. The guanidino group is introduced through a reaction with cyanuric chloride, which acts as an activating reagent. The esterification step involves reacting the protected amino acid with ethanol in the presence of a strong acid catalyst.

Industrial Production Methods: On an industrial scale, the synthesis of this compound requires careful control of reaction conditions to ensure high yield and purity. Large-scale reactors and continuous flow systems are often employed to optimize the production process. Purification steps, such as recrystallization and chromatography, are crucial to obtain the final product with the desired quality.

Chemical Reactions Analysis

Types of Reactions: Ethyl (S)-4-[(3-Boc-guanidino)oxy]-2-(Boc-amino)butanoate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reduction reactions can be carried out using lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution: Nucleophilic substitution reactions often involve the use of strong nucleophiles such as sodium azide (NaN3) or iodide ions (I-).

Major Products Formed:

  • Oxidation: The oxidation of the compound can lead to the formation of carboxylic acids or ketones.

  • Reduction: Reduction reactions typically result in the formation of amines or alcohols.

  • Substitution: Substitution reactions can produce various derivatives, depending on the nucleophile used.

Scientific Research Applications

Ethyl (S)-4-[(3-Boc-guanidino)oxy]-2-(Boc-amino)butanoate has diverse applications in scientific research, including:

  • Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in the study of reaction mechanisms.

  • Biology: The compound is utilized in the development of biochemical assays and the study of enzyme inhibitors.

  • Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which Ethyl (S)-4-[(3-Boc-guanidino)oxy]-2-(Boc-amino)butanoate exerts its effects involves its interaction with specific molecular targets and pathways. The guanidino group can act as a ligand for metal ions, while the Boc-protected amino group can participate in hydrogen bonding and other interactions. These interactions can modulate biological processes and lead to the desired therapeutic effects.

Comparison with Similar Compounds

  • Ethyl (S)-4-[(3-Boc-guanidino)oxy]butanoate

  • Ethyl (S)-4-[(3-Boc-amino)oxy]butanoate

  • Ethyl (S)-4-[(3-guanidino)oxy]-2-(Boc-amino)butanoate

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Properties

Molecular Formula

C17H32N4O7

Molecular Weight

404.5 g/mol

IUPAC Name

ethyl 4-[[amino-[(2-methylpropan-2-yl)oxycarbonylamino]methylidene]amino]oxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate

InChI

InChI=1S/C17H32N4O7/c1-8-25-12(22)11(19-14(23)27-16(2,3)4)9-10-26-21-13(18)20-15(24)28-17(5,6)7/h11H,8-10H2,1-7H3,(H,19,23)(H3,18,20,21,24)

InChI Key

PZMJOLYZNPGTKT-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(CCON=C(N)NC(=O)OC(C)(C)C)NC(=O)OC(C)(C)C

Origin of Product

United States

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